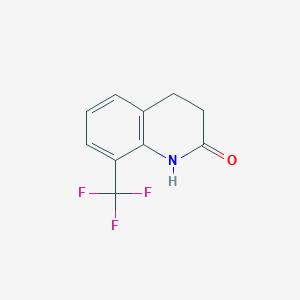

8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-3H,4-5H2,(H,14,15) |

InChI Key |

UMLAYJZDWIVQFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinolinone framework. One common method is the radical trifluoromethylation of quinolinone precursors using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the quinolinone substrate .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and controlled reaction environments ensures the efficient and scalable production of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one .

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity is influenced by its electron-deficient quinoline ring and electron-withdrawing trifluoromethyl group , enabling participation in:

Nucleophilic Substitution

The trifluoromethyl group directs nucleophilic attacks to specific positions on the ring. For instance, the 8-trifluoromethyl substituent enhances lipophilicity, facilitating interactions with biological targets (e.g., enzymes).

Alkylation and Oxidation

Derivatives of dihydroquinolinones undergo alkylation via free radical processes, as demonstrated by Fe(II)-catalyzed reactions with peresters. These reactions exhibit high diastereoselectivity (dr > 20:1) .

Electrophilic Addition

The compound’s α,β-unsaturated amide moiety (if present) can participate in electrophilic cyclization , as seen in the formation of substituted dihydroquinolinones .

Biological Relevance and Derivatives

The trifluoromethyl group at position 8 enhances bioactivity and metabolic stability , making it a valuable scaffold for drug discovery. For example:

-

Antiviral Activity : Analogues like 3-acetyl-6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one show potent inhibition of MERS-CoV (IC₅₀ = 86 nM) .

-

Anticancer/Antibacterial Properties : Dihydroquinolinone derivatives exhibit broad pharmacological activity, attributed to the trifluoromethyl group’s electron-withdrawing effects .

Cyclization Mechanism

A proposed mechanism for BF₃·OEt₂-catalyzed cyclization involves:

-

Electrophilic Activation : BF₃ generates an electrophilic intermediate.

-

Cyclization : Intramolecular attack forms the six-membered ring .

Radical Pathways

Free radical-mediated alkylation proceeds via:

-

Radical Generation : Homolytic cleavage of peresters or peroxides.

-

Cyclization : Radical addition to the α,β-unsaturated amide, followed by re-aromatization .

Spectroscopic Characterization

Key spectroscopic data for related compounds (e.g., 1,3-dimethyl-7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one) include:

Scientific Research Applications

Biological Activities

Antiviral Properties

Research has demonstrated that derivatives of 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibit antiviral activity, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV). In a study, specific derivatives showed high inhibitory effects on MERS-CoV replication, with one compound achieving an IC50 value of 86 nM and low toxicity levels (CC50 > 25 μM) . This suggests potential therapeutic applications in treating viral infections.

Antibacterial and Anti-inflammatory Effects

The compound has also been investigated for its antibacterial and anti-inflammatory properties. Studies indicate that similar dihydroquinolinone derivatives can inhibit bacterial growth and modulate inflammatory responses by affecting cAMP levels in biological systems . This positions 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one as a candidate for developing treatments for bacterial infections and inflammatory diseases.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that compounds similar to 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibit favorable bioavailability profiles. For instance, related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats. These findings are critical for assessing the potential of these compounds in clinical settings .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its derivatives:

- MERS-CoV Inhibition : A study identified a derivative that significantly inhibited MERS-CoV replication, suggesting its potential use as an antiviral agent.

- Anti-inflammatory Effects : Research demonstrated that related tetrahydroquinoline derivatives could effectively modulate immune responses in models of rheumatoid arthritis, leading to reduced disease severity .

- Antibacterial Activity : Investigations into the antibacterial properties revealed that certain derivatives exhibited significant inhibition against common bacterial strains.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 6-Trifluoromethylquinolin-2(1H)-one

- Structural Difference : The trifluoromethyl group is at the 6-position instead of the 8-position .

- Impact : Positional isomerism alters electronic distribution and steric effects. For example, the 6-CF₃ derivative may exhibit distinct reactivity in palladium-catalyzed carbonylation reactions . Biological activity differences are likely due to altered interactions with enzyme active sites.

Substituent Variants: 8-Methyl-3,4-dihydroquinolin-2(1H)-one

- Structural Difference : The -CF₃ group is replaced with a methyl (-CH₃) group .

- Metabolic Stability: Methyl groups are more susceptible to oxidative metabolism compared to -CF₃, which resists enzymatic degradation . Biological Activity: Methyl substitution may reduce target affinity, as seen in nNOS inhibitors where -CF₃ enhances selectivity .

Fluorinated Analogues: 8-Fluoro Derivatives

- Example: 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₁FN₂O) .

- Impact :

Ring-Modified Analogues: Open-Chain Derivatives

- Example: Derivatives with opened 3,4-dihydroquinolin-2(1H)-one rings (e.g., compounds 10a–m in ).

- Impact :

Polycyclic Derivatives with Perfluoroalkyl Units

- Example: Polycyclic 3,4-dihydroquinolin-2(1H)-ones synthesized via Pd-catalyzed carbonylative cyclization .

- Impact: Bioactivity: Incorporation of perfluoroalkyl and carbonyl units enhances binding to enzymes like CYP11B2, a target for hypertension therapy . Synthetic Flexibility: These derivatives are accessible through radical-mediated pathways, unlike the monocyclic 8-CF₃ compound .

Key Data Tables

Table 1. Physicochemical Properties of Selected Analogues

*Predicted using QSAR models.

Research Findings and Implications

- Biological Relevance: The 8-CF₃ compound’s trifluoromethyl group enhances nNOS inhibition potency (IC₅₀ < 100 nM) compared to methyl or fluoro analogues . Its non-planar structure may improve blood-brain barrier penetration for CNS applications .

- Synthetic Challenges : Introducing -CF₃ at the 8-position requires precise control in cross-coupling reactions, whereas 6-CF₃ derivatives are more accessible via direct halogenation .

- Therapeutic Potential: Fluorinated dihydroquinolinones are being explored for schizophrenia (dopamine D2/5-HT1a receptor modulation) and pain management (nNOS selectivity) .

Biological Activity

Overview

8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and its dihydroquinolinone framework, suggests significant implications in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

- Molecular Formula : C10H6F3N

- Molecular Weight : 201.16 g/mol

- IUPAC Name : 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

- CAS Number : 1823787-72-9

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3N |

| Molecular Weight | 201.16 g/mol |

| IUPAC Name | 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one |

| CAS Number | 1823787-72-9 |

Antimicrobial Properties

Research indicates that 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that derivatives of quinolinones, including this compound, have effective antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Its mechanism may involve the modulation of specific enzymes or receptors associated with cancer cell proliferation. In vitro studies have shown that similar compounds within the dihydroquinolinone class exhibit cytotoxic effects on various cancer cell lines, suggesting that 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one could share these properties .

Although the precise mechanism of action for 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is not fully elucidated, it is hypothesized to interact with specific molecular targets within cells. This interaction could lead to the modulation of enzyme activity or receptor signaling pathways critical for microbial resistance or tumor growth inhibition .

Synthesis Methods

The synthesis of 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods:

- Bromination of Quinoline : The compound can be synthesized by brominating 8-(trifluoromethyl)quinoline using bromine or a brominating agent under controlled conditions.

- Cyclization Reactions : Alternative synthetic routes may involve cyclization reactions of appropriate precursors to form the quinolinone structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimycobacterial Activity : A study on quinolinone-thiosemicarbazone hybrids showed enhanced activity against M. tuberculosis strains compared to standard treatments .

- QSAR Studies : Quantitative structure-activity relationship (QSAR) models indicated that structural modifications significantly impact biological activity, suggesting a pathway for optimizing derivatives of 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for 8-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one?

The synthesis typically involves alkylation and cyclization steps. For example:

- Alkylation : Reacting intermediates like 7-nitro-3,4-dihydroquinolin-2(1H)-one with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under basic conditions (e.g., K₂CO₃ in DMF) .

- Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) reduces nitro groups to amines, followed by coupling with thiophene-2-carbimidothioate hydroiodide to form the final product .

- Chiral separation : Enantiomers can be resolved using chiral column chromatography (e.g., SFC) .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and stereochemistry (e.g., δ ~8.1 ppm for aromatic protons in nitro intermediates) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 282 for intermediates) .

- HPLC : Purity assessment (e.g., 95–99.6% purity for final products) .

Advanced Research Questions

Q. How do substituents at the 8-position influence biological activity?

The 8-trifluoromethyl group enhances metabolic stability and lipophilicity. However, bulky substituents (e.g., fluoro) may reduce binding affinity by restricting side-chain flexibility. For example:

Q. What catalytic methods enable functionalization of the dihydroquinolinone scaffold?

- Palladium-catalyzed carbonylation : Introduces perfluoroalkyl and carbonyl groups via radical intermediates (e.g., 70–85% yield with >90% E/Z selectivity) .

- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids for cyclization and aromatization, enabling novel heterocyclic derivatives .

Q. How are contradictions in biological data resolved?

Discrepancies in potency or selectivity often arise from:

- Side-chain length : 2-carbon linkers (e.g., dimethylaminoethyl) yield higher nNOS inhibition (IC₅₀ = 160 nM) than 3-carbon analogs (IC₅₀ = 1.22 μM) due to conformational preferences .

- Reduction conditions : LiAlH₄ in THF provides higher yields (>90%) of tetrahydroquinoline intermediates compared to borane-THF (60–70%) .

Q. What strategies optimize oral bioavailability for CNS-targeted derivatives?

Q. How are chiral centers introduced and validated?

- Asymmetric synthesis : Use optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) to generate enantiomers .

- Chiral chromatography : Resolve racemic mixtures (e.g., compound 35 separated into (S)- and (R)-enantiomers) .

Methodological Considerations

Q. What analytical techniques confirm reaction intermediates?

Q. How is selectivity over related NOS isoforms achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.